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molecular formula C8H9F2NO B3025331 2-(Difluoromethoxy)-6-methylaniline CAS No. 139909-66-3

2-(Difluoromethoxy)-6-methylaniline

Cat. No. B3025331
M. Wt: 173.16 g/mol
InChI Key: AUCZKWLCAYXRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659365

Procedure details

The procedures of Example 2 were repeated except that the starting material was 16.0 g (79 mmol) of 3-difluoromethoxy-2-nitrotoluene as dissolved in 100 ml of ethanol. As a result, 13.0 g of 2-difluoromethoxy-6-methyl aniline was obtained.
Name
3-difluoromethoxy-2-nitrotoluene
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[O:3][C:4]1[C:5]([N+:11]([O-])=O)=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1>C(O)C>[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[NH2:11]

Inputs

Step One
Name
3-difluoromethoxy-2-nitrotoluene
Quantity
16 g
Type
reactant
Smiles
FC(OC=1C(=C(C=CC1)C)[N+](=O)[O-])F
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C(N)C(=CC=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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